2-Tert-butyl-3-(cyclopropylmethoxy)phenol
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Overview
Description
2-Tert-butyl-3-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O2 and a molar mass of 220.31 g/mol . It belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a tert-butyl group and a cyclopropylmethoxy group attached to the phenol ring.
Preparation Methods
The synthesis of 2-Tert-butyl-3-(cyclopropylmethoxy)phenol can be achieved through various synthetic routes. One common method involves the alkylation of phenol with tert-butyl alcohol and cyclopropylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process . Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-Tert-butyl-3-(cyclopropylmethoxy)phenol undergoes several types of chemical reactions, including:
Scientific Research Applications
2-Tert-butyl-3-(cyclopropylmethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-(cyclopropylmethoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting the compound’s reactivity and interactions with other molecules. In biological systems, it may act as an antioxidant by neutralizing free radicals and reducing oxidative stress .
Comparison with Similar Compounds
2-Tert-butyl-3-(cyclopropylmethoxy)phenol can be compared with other similar compounds such as:
2-tert-Butylphenol: This compound lacks the cyclopropylmethoxy group and has different reactivity and applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has additional tert-butyl groups and a dimethylaminomethyl group, making it a more effective antioxidant.
2-tert-Butyl-4-methylphenol: This compound has a methyl group instead of a cyclopropylmethoxy group, leading to different chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-tert-butyl-3-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13-11(15)5-4-6-12(13)16-9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
InChI Key |
MAMBRJSNWVWWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1OCC2CC2)O |
Origin of Product |
United States |
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